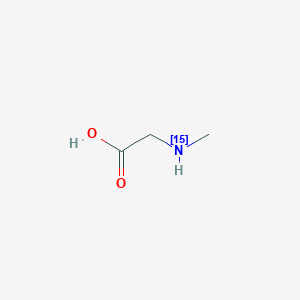
Sarcosine-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sarcosine-15N, also known as N-Methylglycine-15N, is a stable isotope-labeled compound of sarcosine. Sarcosine itself is an endogenous amino acid and a derivative of glycine, characterized by the presence of a methyl group attached to the nitrogen atom. The 15N isotope labeling is used for various scientific research purposes, particularly in the fields of biochemistry and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions
Sarcosine-15N can be synthesized through the reaction of chloroacetic acid with methylamine, where the nitrogen atom is replaced with the 15N isotope. The reaction typically involves the following steps:
Formation of N-Methylglycine: Chloroacetic acid reacts with methylamine to form N-Methylglycine.
Isotope Labeling: The nitrogen atom in the methylamine is replaced with the 15N isotope to produce this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as isotope exchange reactions and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Sarcosine-15N undergoes various chemical reactions, including:
Oxidation: Sarcosine can be oxidized to glycine using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert sarcosine to other derivatives, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Glycine.
Reduction: Various reduced derivatives of sarcosine.
Substitution: N-substituted glycine derivatives
科学研究应用
Sarcosine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Employed in studies of neurotransmitter systems, particularly in the modulation of glycine and NMDA receptors.
Medicine: Investigated for its potential role in the treatment of schizophrenia and other neurological disorders.
Industry: Utilized in the production of biodegradable surfactants and as a reagent in organic synthesis
作用机制
Sarcosine-15N exerts its effects primarily through its role as a glycine transporter type I (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. By inhibiting GlyT1, sarcosine increases the concentration of glycine, which in turn potentiates the NMDA receptor function. This mechanism is particularly relevant in the context of neurological research, where sarcosine is studied for its potential therapeutic effects in conditions like schizophrenia .
相似化合物的比较
Sarcosine-15N is similar to other methylated glycine derivatives such as:
Dimethylglycine (DMG): Another derivative of glycine with two methyl groups attached to the nitrogen atom.
Trimethylglycine (TMG):
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for tracing and studying metabolic pathways. Unlike DMG and TMG, this compound is specifically used in research applications requiring precise tracking of nitrogen atoms .
属性
分子式 |
C3H7NO2 |
|---|---|
分子量 |
90.09 g/mol |
IUPAC 名称 |
2-(methyl(15N)amino)acetic acid |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i4+1 |
InChI 键 |
FSYKKLYZXJSNPZ-AZXPZELESA-N |
手性 SMILES |
C[15NH]CC(=O)O |
规范 SMILES |
CNCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















